4-Methyl-1-acetoxycalix[6]arene
Overview
Description
4-Methyl-1-acetoxycalix6arene is a derivative of calixarenes, a class of macrocyclic compounds known for their ability to form host-guest complexes. This compound is particularly noted for its application in nanotechnology and materials science due to its unique structural properties and high stability .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-1-acetoxycalix6arene (MAC) is the complementary metal–oxide–semiconductor (CMOS) gate . It acts as a negative resist in the gate processing of CMOS, which is a crucial component in modern digital circuitry .
Mode of Action
MAC interacts with its target by providing a negative resist that can withstand enhanced etching with fluorine plasmas . This interaction results in a change in the CMOS gate, allowing for the creation of gate lengths from 10 to 30 nm, which are beyond the reproducible limits of chemically amplified negative resists .
Biochemical Pathways
The etching process is a critical step in the fabrication of CMOS gates, and MAC’s ability to withstand enhanced etching allows for more precise and efficient fabrication .
Pharmacokinetics
Its impact on bioavailability is evident in its application in cmos gate processing, where it demonstrates high resolution and etch resistance .
Result of Action
The result of MAC’s action is the creation of high-resolution CMOS gates with lengths from 10 to 30 nm . This is achieved through MAC’s ability to withstand enhanced etching, which allows for precise and efficient fabrication of CMOS gates .
Action Environment
The action of MAC is influenced by various environmental factors. For instance, the etching process in which MAC is used requires a specific environment that includes the presence of fluorine plasmas . Additionally, the sensitivity of MAC is a factor that can influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-acetoxycalix6arene typically involves the acetylation of 4-methylcalix6arene. The process begins with the preparation of 4-methylcalix6arene, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-acetoxycalix6arene undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Products: Various substituted calixarenes depending on the nucleophile used.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alkanes and alcohols.
Scientific Research Applications
4-Methyl-1-acetoxycalix6arene has a wide range of applications in scientific research:
Chemistry: Used as a molecular scaffold for the synthesis of complex molecules and as a host in host-guest chemistry.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate small molecules.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the fabrication of nanometer magnetic particles and as a resist material in semiconductor manufacturing
Comparison with Similar Compounds
- 4-Methylcalix6arene: The parent compound without acetoxy groups.
- 4-Methyl-1-hydroxycalix6arene: A derivative with hydroxyl groups instead of acetoxy groups.
- 4-Methyl-1-ethoxycalix 6arene: A derivative with ethoxy groups .
Uniqueness: 4-Methyl-1-acetoxycalix6arene is unique due to its enhanced stability and ability to form strong host-guest complexes compared to its non-acetylated counterparts. The acetoxy groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
(38,39,40,41,42-pentaacetyloxy-5,11,17,23,29,35-hexamethyl-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H60O12/c1-31-13-43-25-45-15-32(2)17-47(56(45)68-38(8)62)27-49-19-34(4)21-51(58(49)70-40(10)64)29-53-23-36(6)24-54(60(53)72-42(12)66)30-52-22-35(5)20-50(59(52)71-41(11)65)28-48-18-33(3)16-46(57(48)69-39(9)63)26-44(14-31)55(43)67-37(7)61/h13-24H,25-30H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWRSSJEXBSVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C)CC4=CC(=CC(=C4OC(=O)C)CC5=CC(=CC(=C5OC(=O)C)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)OC(=O)C)OC(=O)C)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376196 | |
Record name | 4-Methyl-1-acetoxycalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141137-71-5 | |
Record name | 4-Methyl-1-acetoxycalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Methyl-1-acetoxycalix[6]arene suitable for next-generation semiconductor fabrication?
A1: Shrinking gate lengths in transistors necessitate resists capable of producing ultra-fine patterns while withstanding harsh etching conditions. MAC exhibits several advantageous properties []:
Q2: What are the limitations of this compound in this application, and how can they be addressed?
A2: While promising, MAC suffers from low sensitivity, demanding long exposure times that hinder manufacturing efficiency []. Researchers are exploring the use of UVN (ultraviolet negative resist) in conjunction with MAC to enhance its sensitivity and accelerate the lithographic process.
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